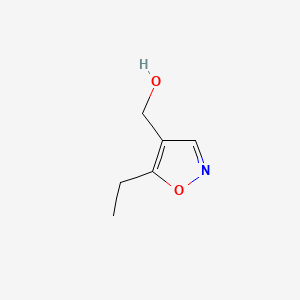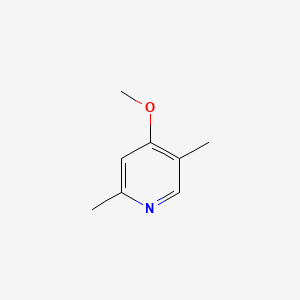
3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid
Übersicht
Beschreibung
3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid, also known as 3,3,3-TDPP, is a synthetic compound that is used in scientific research. It is a derivative of propionic acid, and is characterized by its trideuterium (D3) substituent. 3,3,3-TDPP has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid is used in scientific research to study the effects of trideuterium substitution on the structure and function of proteins. It has been used to study the effects of trideuterium substitution on the binding of drugs to proteins, as well as the effects of trideuterium substitution on the stability of proteins. 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid has also been used to study the effects of trideuterium substitution on the activity of enzymes, as well as the effects of trideuterium substitution on the structure and function of membrane proteins.
Wirkmechanismus
The mechanism of action of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid is not well understood. It is believed that the trideuterium substituent of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid affects the structure and function of proteins by altering the hydrogen bonding and hydrophobic interactions between the protein and its environment. It is also believed that the trideuterium substituent of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid affects the binding of drugs to proteins, as well as the stability of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid have not been extensively studied. However, it has been shown to affect the binding of drugs to proteins, as well as the stability of proteins. In addition, it has been shown to affect the activity of enzymes, as well as the structure and function of membrane proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in laboratory experiments is that it allows researchers to study the effects of trideuterium substitution on the structure and function of proteins. The main limitation of using 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in laboratory experiments is that it is a synthetic compound and its effects may not be representative of the effects of trideuterium substitution in the natural environment.
Zukünftige Richtungen
There are several potential future directions for the study of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid. These include further research into the mechanism of action of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid, further research into the biochemical and physiological effects of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid, further research into the advantages and limitations of using 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in laboratory experiments, and further research into the potential applications of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in medical and pharmaceutical research.
Eigenschaften
IUPAC Name |
3,3,3-trideuterio-2-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALUUBQFLPUJMY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

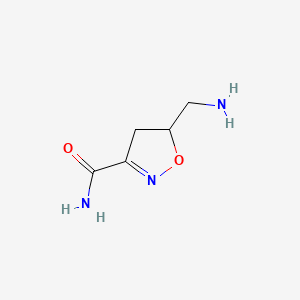



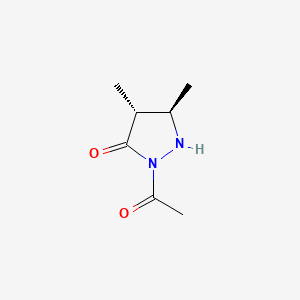
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8](/img/structure/B590079.png)
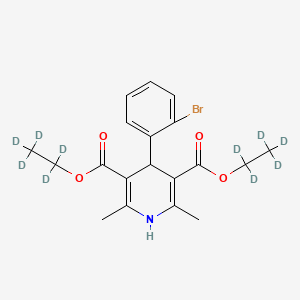
![(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine](/img/structure/B590081.png)

